BenchChemオンラインストアへようこそ!

4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Lipophilicity Physicochemical Properties ADME

4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 832739-88-5) is a heterobicyclic small molecule featuring a 3-amino-1H-pyrazolo[3,4-b]pyridine core substituted at the 4-position with a cyclopropyl ring and at the 6-position with a trifluoromethyl group. It belongs to a privileged scaffold class widely exploited in medicinal chemistry for ATP-competitive kinase inhibition, particularly against targets such as TBK1 and TAM/MET kinases, where specific substitution at the 4- and 6-positions critically governs potency and selectivity.

Molecular Formula C10H9F3N4
Molecular Weight 242.2 g/mol
CAS No. 832739-88-5
Cat. No. B1645198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS832739-88-5
Molecular FormulaC10H9F3N4
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC3=NNC(=C23)N)C(F)(F)F
InChIInChI=1S/C10H9F3N4/c11-10(12,13)6-3-5(4-1-2-4)7-8(14)16-17-9(7)15-6/h3-4H,1-2H2,(H3,14,15,16,17)
InChIKeyWNNDGUOKKFRGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 832739-88-5): A Defined Intermediate for Kinase-Focused Discovery


4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 832739-88-5) is a heterobicyclic small molecule featuring a 3-amino-1H-pyrazolo[3,4-b]pyridine core substituted at the 4-position with a cyclopropyl ring and at the 6-position with a trifluoromethyl group . It belongs to a privileged scaffold class widely exploited in medicinal chemistry for ATP-competitive kinase inhibition, particularly against targets such as TBK1 and TAM/MET kinases, where specific substitution at the 4- and 6-positions critically governs potency and selectivity [1]. The compound is available from multiple global suppliers, typically at 95–98% purity, and is exclusively intended for research and further manufacturing use .

Why 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Cannot Be Replaced by Isomeric or Mono-Substituted Analogs


In pyrazolo[3,4-b]pyridine chemistry, the steric, electronic, and lipophilic contributions of substituents are not additive but synergistic, and their positional arrangement is a primary driver of biological activity. A positional isomer—6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine—exists and is commercially available, yet reports a computationally predicted LogP of 2.00, nearly one full log unit lower than the 3.02 LogP of the target compound, indicating substantially different membrane permeability and solubility profiles . This is further supported by documented class-level SAR for TBK1 inhibitors, where optimization at the 4- and 6-positions yielded a selective inhibitor with an IC50 of 0.2 nM, proving that even subtle scaffold modifications can result in orders-of-magnitude potency shifts [1]. Consequently, substituting the target compound with its isomer or a mono-substituted derivative introduces an unacceptable risk of altered binding kinetics, off-target profiles, and irreproducible preclinical results.

Quantitative Comparative Evidence for the Selection of 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine


Direct LogP Comparison Against Positional Isomer

The target compound 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 832739-88-5) exhibits a calculated LogP of 3.02 . In contrast, the commercially available positional isomer, 6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1242267-90-8), has a calculated LogP of 2.00 . This represents a ΔLogP of 1.02, indicating that the target compound is approximately 10-fold more lipophilic.

Lipophilicity Physicochemical Properties ADME

Comparison of Predicted Polar Surface Area (PSA) with Isomer

The target compound has a reported topological polar surface area (PSA) of 67.59 Ų . The positional isomer has a lower hydrogen bond donor count (2) and acceptor count (3), suggesting a subtly different solvation profile and potentially distinct blood-brain barrier penetration characteristics . While the isomer's experimental PSA is not precisely specified, the change in H-bond partner arrangement can impact transporter recognition and off-target interactions.

Polar Surface Area Bioavailability Drug-likeness

Structural Rationale from Class-Level Kinase SAR

A systematic optimization of 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1 demonstrated that careful modification of the 4- and 6-positions through multiple rounds of medicinal chemistry yielded compound 15y with an IC50 of 0.2 nM, representing a >3 orders-of-magnitude improvement over the initial hit [1]. While the target compound was not the final lead in this study, its 4-cyclopropyl and 6-trifluoromethyl substitution pattern directly mirrors the substitution logic (small lipophilic group at 4, electron-withdrawing group at 6) that proved essential for picomolar activity. Equally important, an entry in the BRENDA enzyme database for the positional isomer records an IC50 of >2.5 mM for an unspecified target, confirming that the positional swap of substituents dramatically reduces binding potency [2].

Kinase Inhibition TBK1 Structure-Activity Relationship

Availability and Purity Benchmarking Against Closest Commercial Alternatives

The target compound (CAS 832739-88-5) is listed by multiple independent suppliers, including CymitQuimica, MolCore, and Leyan, typically at 97–98% purity . The key comparator, 6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1242267-90-8), is also commercially available, often at 97% purity . However, the less-substituted analog 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1211578-87-8), which lacks the 4-cyclopropyl group, is offered only at 95% purity, suggesting possible synthetic challenges in preparing substituted pyrazolo[3,4-b]pyridine cores and introducing potential batch-to-batch variability .

Chemical Sourcing Purity Procurement

High-Confidence Application Scenarios for 4-Cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Based on Comparative Evidence


Preferred Scaffold for TBK1 Inhibitor Lead Optimization Programs

Based on the class-level SAR evidence showing that 1H-pyrazolo[3,4-b]pyridine derivatives can achieve sub-nanomolar TBK1 IC50 values [1], and the confirmation that the 4-cyclopropyl-6-trifluoromethyl arrangement aligns with the optimal substitution logic from that study, this compound is the preferred starting point for medicinal chemistry campaigns targeting TBK1-driven innate immunity or oncology indications. Its calculated LogP of 3.02 and PSA of 67.59 Ų suggest potential for CNS penetration, making it a candidate for neuroinflammation-focused TBK1 programs . The positional isomer, with a LogP of 2.00 and biochemically demonstrated negligible activity, is contraindicated for this target class [2].

Consistent Building Block for TAM/MET Kinase-Focused Compound Libraries

Patent literature indicates that pyrazolo[3,4-b]pyridine compounds with specific substitution at the 4- and 6-positions are potent inhibitors of TAM and MET kinases [1]. The target compound provides a direct synthetic handle for diversification at the 3-amino group, enabling library enumeration for TAM (Tyro3, Axl, Mer) and MET kinase screening. The 97–98% supplier-reported purity and availability from multiple global sources ensure batch consistency and supply chain robustness, which is essential for maintaining SAR integrity across large library synthesis campaigns .

Selectivity Fingerprinting of Substituted Pyrazolo[3,4-b]pyridine Regioisomers in Broad Kinase Panels

The marked difference in LogP (Δ = 1.02) and the documented activity gulf between the target compound's substitution pattern and its positional isomer (IC50 >2.5 mM for the isomer) [1] justifies the inclusion of both compounds in kinase selectivity panels. Direct comparison of the two regioisomers against a broad panel of 400+ kinases can provide quantitative kinome selectivity fingerprints, revealing which specific kinases are sensitive to the spatial positioning of the cyclopropyl and trifluoromethyl groups. This data would directly inform the selection of the correct isomer for any given kinase target and add value to the procurement decision.

Physicochemical Standardization in CNS Drug Discovery ADME Assays

With a PSA of 67.59 Ų and LogP of 3.02, the target compound sits near the upper boundary of typical CNS drug-like space and can serve as a representative scaffold for benchmarking P-glycoprotein efflux liability, Caco-2 permeability, and metabolic stability assays [1]. The positional isomer (LogP 2.00) provides a matched comparator for studying how exactly a 1-log-unit shift in lipophilicity influences CNS distribution. For programs requiring consistent ADME calibration standards, the target compound's defined physicochemical profile (supported by Chemsrc data) makes it a sound choice over less-characterized or lower-purity alternatives .

Quote Request

Request a Quote for 4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.